テルピネオール

概要

説明

テルピネオールは、自然界に存在する不飽和単環式モノテルペンアルコールです。 スイセンやフリージアなどの花、マジョラム、オレガノ、ローズマリーなどのハーブ、レモンの皮油など、さまざまな植物に含まれています . テルピネオールは、心地よいライラックのような香りが特徴で、香水、化粧品、芳香剤によく使用されています . テルピネオールには、α-、β-、γ-、δ-、テルピネン-4-オールの5つの一般的な異性体があり、その中でα-テルピネオールとテルピネン-4-オールが自然界で最も多く見られます .

2. 製法

テルピネオールは、いくつかの方法で合成することができます。

化学合成: 最も一般的な方法は、α-ピネンまたはターペンチンを酸触媒を使用して水和する方法です. このプロセスは、バッチ式または連続フローシステムで行うことができます。

バイオテクノロジーによる製造: リモネン、α-ピネン、β-ピネンなどのモノテルペンの微生物変換によっても、テルピネオールを製造することができます. この方法は、持続可能な生産の可能性があるため、注目を集めています。

科学的研究の応用

テルピネオールは、科学研究において幅広い応用範囲を持っています。

化学: テルピネオールは、さまざまな化学反応における溶媒や試薬として使用されます。

生物学: テルピネオールは、抗酸化、抗炎症、抗菌作用を示すため、生物学的研究に役立ちます.

作用機序

テルピネオールの作用機序は、細胞膜とタンパク質との相互作用に関係しています。 テルピネオールのヒドロキシル基は、細菌の細胞壁の炭水化物と糖質結合を形成し、リン酸塩やカルボキシレートと水素結合を形成します . この相互作用は、膜の流動性と透過性を乱し、細胞死を引き起こします。 テルピネオールは、細胞質膜の電子伝達も阻害し、活性酸素種の蓄積を引き起こし、プロトン駆動力とATP合成を乱します .

生化学分析

Biochemical Properties

Terpineol, specifically α-Terpineol, interacts with various enzymes, proteins, and other biomolecules. It has been found to have a wide range of biological applications, including antioxidant, anticancer, anticonvulsant, antiulcer, antihypertensive, and anti-nociceptive properties . The nature of these interactions is complex and involves multiple biochemical pathways.

Cellular Effects

Terpineol has been shown to influence cell function in various ways. It can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to have anticancer properties, suggesting that it may influence cell proliferation and apoptosis .

Molecular Mechanism

The molecular mechanism of Terpineol’s action is multifaceted. It can bind to biomolecules, inhibit or activate enzymes, and alter gene expression . These interactions allow Terpineol to exert its effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Terpineol can change over time. This includes information on Terpineol’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Terpineol can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Terpineol is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Terpineol is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Terpineol and its effects on its activity or function are complex. It can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

準備方法

Terpineol can be synthesized through several methods:

Chemical Synthesis: The most common method involves the hydration of alpha-pinene or turpentine using acid catalysts. This process can be carried out in batch or continuous flow systems.

Biotechnological Production: Microbial biotransformation of monoterpenes such as limonene, alpha-pinene, and beta-pinene can also produce terpineol. This method is gaining interest due to its potential for sustainable production.

化学反応の分析

テルピネオールは、次のようなさまざまな化学反応を起こします。

酸化: テルピネオールは、酸化されてテルピネオールオキシドや他の誘導体を生成することができます。

還元: 還元反応により、テルピネオールを対応するアルコールに変換することができます。

これらの反応に用いられる一般的な試薬には、水和用の硫酸、マルコフニコフ付加用のトリフルオロ酢酸、加水分解用の水酸化ナトリウムなどがあります . これらの反応から生成される主な生成物には、テルピネオールオキシド、ハロゲン化テルピネオール、およびさまざまなアルコール誘導体があります .

類似化合物との比較

テルピネオールは、次のような他の類似したモノテルペン化合物と比較されます。

テルピネン-4-オール: 構造と性質は似ていますが、生物学的活性は異なります。

γ-テルピネン: 二重結合の位置が異なるため、化学的および生物学的性質が異なります.

α-テルピネン: ユニークな用途と効果を持つ別の異性体です.

テルピノレン: 独特の香りで、香料産業で広く使用されています.

1,8-シネオール:

テルピネオールは、幅広い生物学的活性と心地よいライラックのような香りを持つため、科学研究と産業応用の両方で非常に価値のあるものです .

生物活性

Terpineol, a monoterpene alcohol found in various essential oils, has garnered attention for its diverse biological activities, particularly its antibacterial, antifungal, and potential antiviral properties. This article delves into the biological activity of terpineol, supported by recent research findings and case studies.

Chemical Structure and Properties

Terpineol exists in several isomeric forms, with α-terpineol being the most studied. Its chemical structure features a hydroxyl group (-OH) that is pivotal to its biological activity. The presence of this functional group enhances its interaction with biological membranes, contributing to its antimicrobial properties.

Antibacterial Activity

Recent studies have elucidated the antibacterial mechanisms of α-terpineol against various pathogens:

- Mechanism of Action : The antibacterial activity of α-terpineol is primarily attributed to its ability to disrupt bacterial cell membranes. Research indicates that α-terpineol can form glycosidic bonds with bacterial carbohydrates and hydrogen bonds with phospholipids, leading to increased membrane rigidity and decreased fluidity. This disruption results in the leakage of intracellular contents and ultimately bacterial cell death .

- Minimum Inhibitory Concentration (MIC) : Studies have reported an MIC of 0.78 µL/mL for α-terpineol against Escherichia coli, indicating its potency as an antibacterial agent. Time-kill assays demonstrated that α-terpineol could kill all E. coli cells at 1 × MIC within 8 hours and at 2 × MIC within 4 hours .

-

Comparative Efficacy : In a comparative study, α-terpineol exhibited significant antibacterial effects against foodborne pathogens such as Salmonella typhimurium and Staphylococcus aureus, with varying degrees of efficacy . The order of effectiveness was noted as follows:

- E. coli O157:H7

- S. typhimurium

- Listeria monocytogenes

- S. aureus

Table 1: Antibacterial Activity of α-Terpineol Against Various Pathogens

| Pathogen | MIC (µL/mL) | Time to Kill (hours) |

|---|---|---|

| Escherichia coli | 0.78 | 4 (2 × MIC) |

| Salmonella typhimurium | Not specified | Not specified |

| Listeria monocytogenes | Not specified | Not specified |

| Staphylococcus aureus | Not specified | Not specified |

Antifungal Activity

In addition to its antibacterial properties, terpineol has demonstrated antifungal activity. Research indicates that it can inhibit the growth of various fungal species, making it a candidate for applications in food preservation and medical treatments against fungal infections.

Potential Antiviral Properties

Emerging studies suggest that terpineol may possess antiviral properties, particularly in the context of respiratory viruses like SARS-CoV-2. While direct evidence is still being explored, terpineol's role in modulating immune responses and reducing inflammation may contribute to its potential efficacy against viral infections .

Case Studies

- Antibacterial Efficacy : A study conducted on the antibacterial effects of α-terpineol against foodborne pathogens revealed significant reductions in bacterial counts within one hour of exposure at a concentration of 0.8% (v/v). This rapid action highlights its potential for use in food safety applications .

- Morphological Changes Induced : Transmission electron microscopy studies showed that exposure to α-terpineol led to significant morphological changes in bacterial cells, including cell wall rupture and cytoplasmic condensation, further supporting its mechanism of action as an effective antibacterial agent .

特性

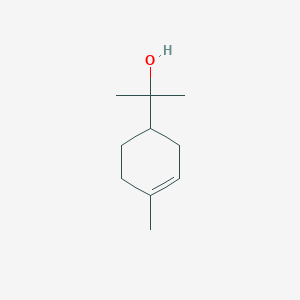

IUPAC Name |

2-(4-methylcyclohex-3-en-1-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-8-4-6-9(7-5-8)10(2,3)11/h4,9,11H,5-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOACPNHFRMFPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68540-43-2 (hydrochloride salt) | |

| Record name | alpha-Terpineol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5026625 | |

| Record name | alpha-Terpineol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White solid with an odor of lilac; [HSDB] Some forms are liquid; [Merck Index] White low melting solid; mp = 31-32 deg C; [MSDSonline], colourless, viscous liquid with a lilac-like odour | |

| Record name | 3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Terpineol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3593 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | alpha-Terpineol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/352/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

218-221 °C | |

| Record name | alpha-Terpineol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

1:8 OR MORE IN 50% ALCOHOL; SOL IN PROPYLENE GLYCOL, Very soluble in benzene, acetone, Very soluble in alcohol, ether, In water, 7100 mg/L at 25 °C, slightly soluble in glycerol and water, 1 ml in 2 ml 70% alcohol; 1 ml in 4 ml 60% alcohol (in ethanol) | |

| Record name | alpha-Terpineol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | alpha-Terpineol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/352/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.935 at 20 °C/20 °C, 0.930-0.936 | |

| Record name | alpha-Terpineol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | alpha-Terpineol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/352/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.04 [mmHg], VP: 5 mm Hg at 80 to 81 mm Hg /L-alpha-Terpineol/, 0.0423 mm Hg at 24 °C | |

| Record name | alpha-Terpineol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3593 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | alpha-Terpineol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless solid, Pure alpha-isomer is white, crystalline powder | |

CAS No. |

98-55-5, 8000-41-7, 8006-39-1, 10482-56-1 | |

| Record name | α-Terpineol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Terpineol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terpineol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008000417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terpineol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008006391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terpineol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15956 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | p-Menth-1-en-8-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403665 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Menth-1-en-8-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Terpineol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-menth-1-en-8-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | p-menth-1-en-8-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.884 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-TERPINEOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21334LVV8W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | alpha-Terpineol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

35-40 °C, Viscous at room temperature; mp: 40-41 °C /d-isomer/; congealing point: +2 °C | |

| Record name | alpha-Terpineol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and key spectroscopic data for α-terpineol?

A1: α-Terpineol has a molecular formula of C10H18O and a molecular weight of 154.25 g/mol. Key spectroscopic data includes:

Q2: What are the structural differences between the isomers of terpineol?

A2: Terpineol exists as several isomers, with the most common being α-terpineol, β-terpineol, γ-terpineol, and terpinen-4-ol. These isomers differ in the position of the double bond and the hydroxyl group on the cyclohexene ring. This variation can significantly influence their physical properties (e.g., odor, boiling point) and biological activities.

Q3: How does α-terpineol exert its analgesic effect in neuropathic pain models?

A4: α-Terpineol has demonstrated analgesic effects in a rat model of neuropathic pain induced by chronic constriction injury (CCI). [] The research suggests that α-terpineol's analgesic effects are mediated by the suppression of microglial cell activation and the reduction of pro-inflammatory cytokines (IL-1β and TNF-α) in the spinal cord. []

Q4: What evidence supports the antibacterial activity of terpineol and its derivatives?

A5: Studies have shown that terpineol and some of its derivatives, particularly terpinen-4-ol, exhibit potent antifungal activity against Candida albicans, including biofilm inhibition. [] While terpineol itself demonstrated significant antifungal activity, terpinen-4-ol emerged as a potent inhibitor of C. albicans biofilms at lower concentrations. [] This finding suggests its potential use in oral hygiene products to manage candidosis.

Q5: Can terpineol be used as an insecticide, and what is its mode of action?

A6: Research has shown that terpineol, particularly (-)-4-terpineol, exhibits insecticidal activity against Plutella xylostella. [, ] This insecticidal activity appears to be linked to the inhibition of key enzymes in P. xylostella, including glutathione S-transferase, catalase, acetylcholinesterase, and Na+/K+-ATPase. [] These enzymes play crucial roles in detoxification, oxidative stress response, and nerve impulse transmission, suggesting potential targets for terpineol's insecticidal action.

Q6: What is known about the stability of terpineol in various conditions?

A8: Limited information is available regarding the stability of terpineol under various conditions. As a volatile compound, it is prone to evaporation, and its stability can be affected by factors such as temperature, light, and storage conditions. []

Q7: Are there any toxicological concerns regarding the use of terpineol?

A9: While generally recognized as safe (GRAS) for use in food flavorings, terpineol can exhibit toxicity at higher concentrations. Studies in horses have shown acute toxicity after intravenous administration of pine oil, with α-terpineol being a major constituent. [] Pulmonary edema was the primary cause of death, highlighting the potential respiratory toxicity of high doses of α-terpineol. [] Further research is needed to understand its long-term effects and safe dosage limits in various applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。